

Downstream Targets of JET-209 Treatment: An In-depth Technical Guide

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Compound of Interest

Compound Name: JET-209

Cat. No.: B12379951

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Introduction

JET-209 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.^{[1][2]} These proteins are critical regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolding proteins for the assembly of transcriptional machinery. By hijacking the ubiquitin-proteasome system, **JET-209** effectively targets CBP and p300 for degradation, leading to significant anti-tumor activity in preclinical models, particularly in acute leukemia.^{[1][2]} This technical guide provides a comprehensive overview of the known downstream targets and molecular consequences of **JET-209** treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative data available for **JET-209**'s activity and its effects on downstream targets.

Table 1: In Vitro Degradation and Anti-proliferative Activity of **JET-209**

Cell Line	Target Protein	DC ₅₀ (nM) ¹	D _{max} (%) ²	IC ₅₀ (nM) ³
RS4;11	CBP	0.05[1][2]	>95[2]	0.1[1]
RS4;11	p300	0.2[1][2]	>95[2]	0.1[1]
MV4;11	-	-	-	0.04[1]
HL-60	-	-	-	0.54[1]
MOLM-13	-	-	-	2.3[1]

¹DC₅₀: Half-maximal degradation concentration. ²D_{max}: Maximum degradation. ³IC₅₀: Half-maximal inhibitory concentration for cell proliferation.

Table 2: Known Downstream Gene Targets of **JET-209** Treatment

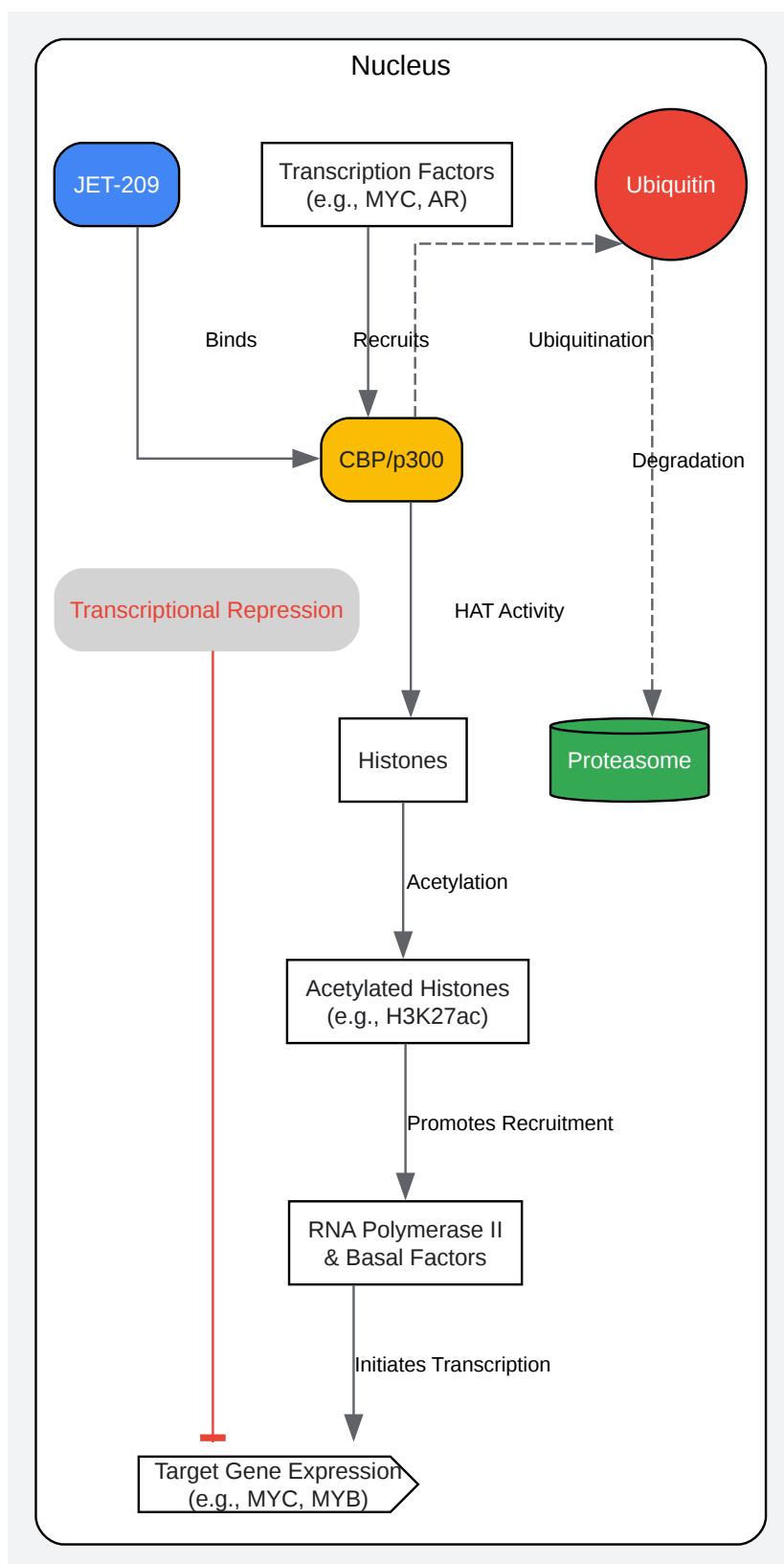
Cell Line	Gene Target	Effect	Method of Detection
RS4;11	MYC	Suppression of expression[1]	Not specified, likely RT-qPCR or Western Blot
RS4;11	MYB	Suppression of expression[1]	Not specified, likely RT-qPCR or Western Blot

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of **JET-209** is the induced degradation of CBP and p300. This has profound downstream consequences on cellular signaling and gene regulation.

Disruption of Transcriptional Co-activation

CBP and p300 are essential co-activators for a multitude of transcription factors. Their degradation leads to a global reduction in histone acetylation, particularly at H3K27, which is a hallmark of active enhancers and promoters. This results in a more condensed chromatin state, limiting the access of the transcriptional machinery to DNA.

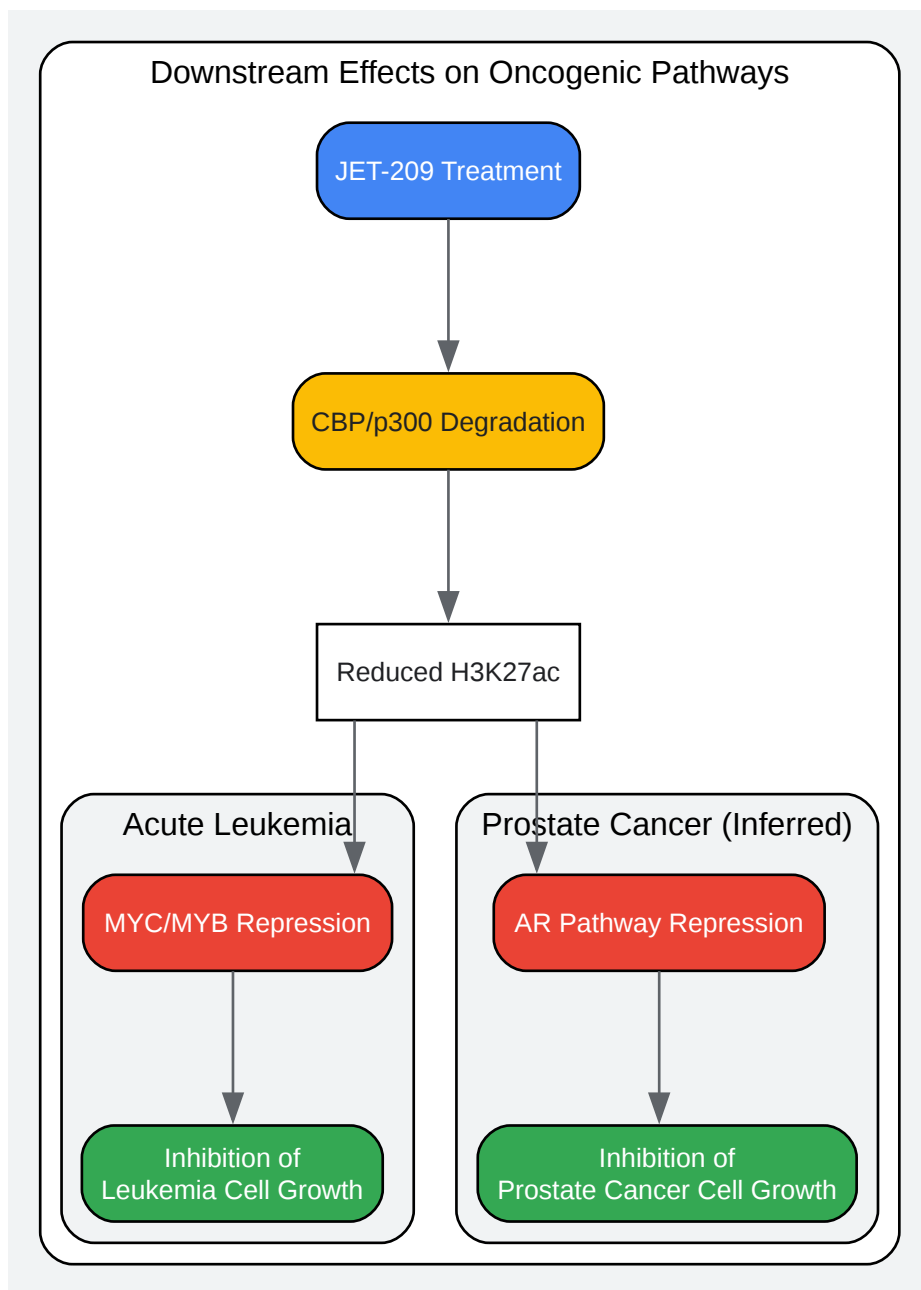


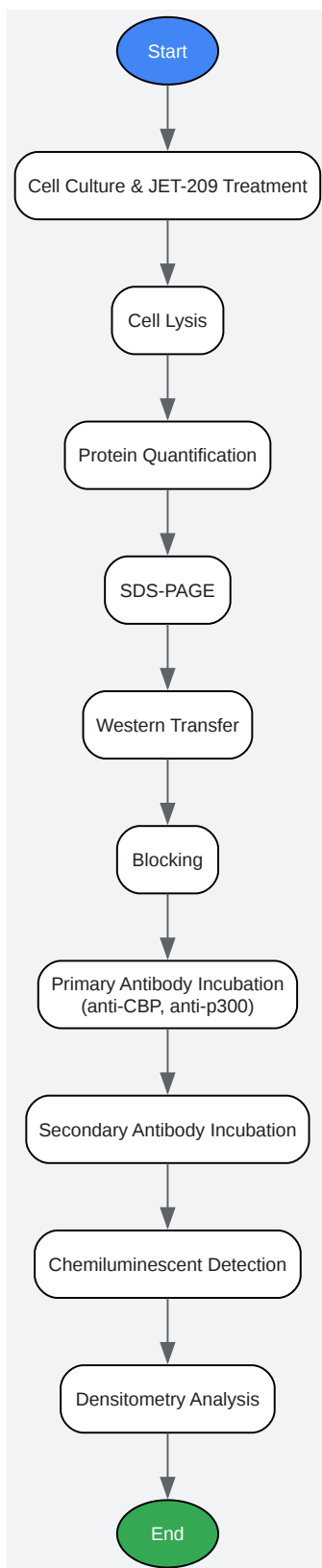
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JET-209 Mechanism of Action. Max Width: 760px.

Downregulation of Oncogenic Transcription Factors

A key downstream effect of CBP/p300 degradation is the suppression of critical oncogenic transcription factors. In acute leukemia, **JET-209** has been shown to potently suppress the expression of MYC and MYB, two well-established drivers of leukemogenesis.^[1] In the context of prostate cancer, inhibitors and degraders of CBP/p300 have demonstrated suppression of the Androgen Receptor (AR) signaling pathway.





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